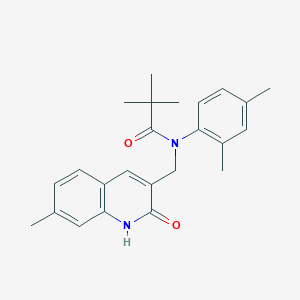
2-acetyl-3-(((cyclohexanecarbonyl)oxy)methyl)-7-methoxyquinoxaline 1-oxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-acetyl-3-(((cyclohexanecarbonyl)oxy)methyl)-7-methoxyquinoxaline 1-oxide is a quinoxaline derivative that has been studied for its potential use in scientific research. This compound has been found to have various biochemical and physiological effects, making it a promising candidate for further investigation.
作用机制
The mechanism of action of 2-acetyl-3-(((cyclohexanecarbonyl)oxy)methyl)-7-methoxyquinoxaline 1-oxide involves the inhibition of NMDA receptors. This compound binds to the receptor and prevents the influx of calcium ions, which is necessary for the activation of the receptor. Additionally, this compound has been shown to have antioxidant properties, which may be due to its ability to scavenge free radicals.
Biochemical and Physiological Effects:
2-acetyl-3-(((cyclohexanecarbonyl)oxy)methyl)-7-methoxyquinoxaline 1-oxide has been found to have various biochemical and physiological effects. In addition to its inhibitory effect on NMDA receptors and antioxidant properties, this compound has been shown to have anti-inflammatory and anti-apoptotic effects. These effects may be beneficial in the treatment of various diseases such as Alzheimer's disease and Parkinson's disease.
实验室实验的优点和局限性
One advantage of using 2-acetyl-3-(((cyclohexanecarbonyl)oxy)methyl)-7-methoxyquinoxaline 1-oxide in lab experiments is its reproducibility. The synthesis method of this compound has been reported in various scientific journals and has been found to be efficient and reliable. Additionally, this compound has been extensively studied in vitro and in vivo, making it a well-characterized compound for further investigation.
One limitation of using 2-acetyl-3-(((cyclohexanecarbonyl)oxy)methyl)-7-methoxyquinoxaline 1-oxide in lab experiments is its potential toxicity. This compound has been shown to have cytotoxic effects at high concentrations, which may limit its use in certain experiments. Additionally, the exact mechanism of action of this compound is not fully understood, which may complicate its use in certain experiments.
未来方向
There are several future directions for research on 2-acetyl-3-(((cyclohexanecarbonyl)oxy)methyl)-7-methoxyquinoxaline 1-oxide. One direction is to investigate its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential toxicity. Finally, the development of more efficient synthesis methods for this compound may facilitate its use in scientific research.
合成方法
The synthesis of 2-acetyl-3-(((cyclohexanecarbonyl)oxy)methyl)-7-methoxyquinoxaline 1-oxide involves the reaction of 2-acetyl-3-aminomethylquinoxaline with cyclohexanecarbonyl chloride in the presence of a base. The resulting compound is then oxidized with hydrogen peroxide to yield the final product. This synthesis method has been reported in various scientific journals and has been found to be efficient and reproducible.
科学研究应用
2-acetyl-3-(((cyclohexanecarbonyl)oxy)methyl)-7-methoxyquinoxaline 1-oxide has been studied for its potential use in scientific research, particularly in the field of neuroscience. This compound has been found to have an inhibitory effect on the activity of NMDA receptors, which are involved in various physiological processes such as learning and memory. Additionally, this compound has been shown to have antioxidant properties, which may be beneficial in the treatment of neurodegenerative disorders.
属性
IUPAC Name |
(3-acetyl-6-methoxy-4-oxidoquinoxalin-4-ium-2-yl)methyl cyclohexanecarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5/c1-12(22)18-16(11-26-19(23)13-6-4-3-5-7-13)20-15-9-8-14(25-2)10-17(15)21(18)24/h8-10,13H,3-7,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJJXDGMWYMMVIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=[N+](C2=C(C=CC(=C2)OC)N=C1COC(=O)C3CCCCC3)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Acetyl-6-methoxy-4-oxidoquinoxalin-2-yl)methyl cyclohexanecarboxylate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



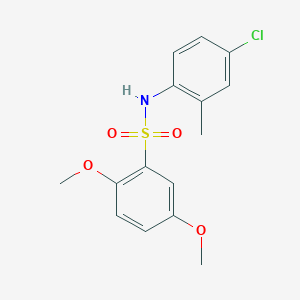
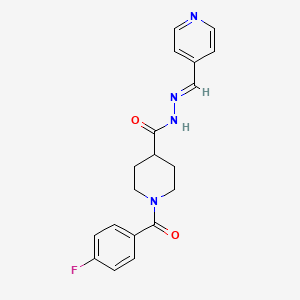

![N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isobutyramide](/img/structure/B7714776.png)
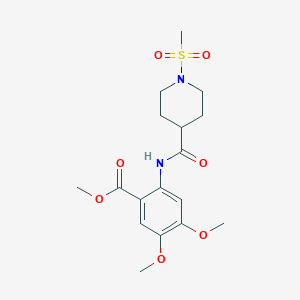

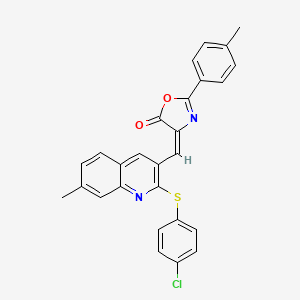
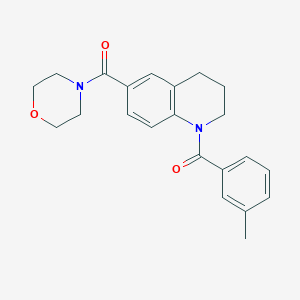
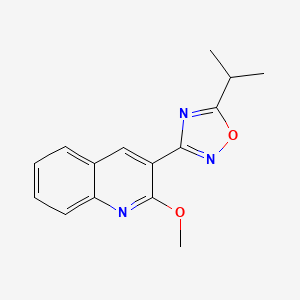
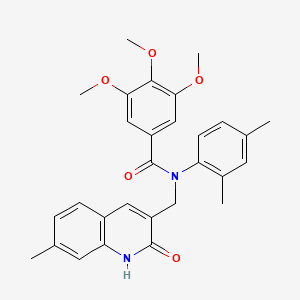
![N-[2-methyl-6-(propan-2-yl)phenyl]-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7714826.png)
